![molecular formula C20H19F3N2O2 B3000834 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 551921-10-9](/img/structure/B3000834.png)
2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid, as described in the synthesis of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate . Similarly, the synthesis of various thiazole and isoxazole derivatives was performed through reactions involving ethyl bromopyruvate, hydrazine hydrate, and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate trifluoromethyl benzimidazole moiety.
Molecular Structure Analysis
The molecular structure of compounds with benzimidazole rings often includes significant intermolecular interactions. For example, the crystal structure of a benzimidazole derivative was stabilized by π-π interactions between adjacent benzene rings, as well as C-H...π and weak intermolecular C-H...O interactions . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected to play a role in the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactions of benzimidazole and acetate derivatives are influenced by the functional groups present on the molecules. The reactivity of such compounds can involve nucleophilic substitution, cyclocondensation, and addition reactions, as evidenced by the synthesis of various heterocyclic compounds . The presence of a trifluoromethyl group in the target compound would likely affect its reactivity, potentially making it more electrophilic and susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate" are not directly reported, related compounds provide some context. Benzimidazole derivatives often exhibit solid-state stability due to intermolecular interactions, and the presence of substituents like trifluoromethyl groups can influence properties such as boiling point, solubility, and electronic characteristics . The acetate ester functional group is known to be involved in hydrolysis reactions, which could affect the compound's stability in aqueous environments.
Applications De Recherche Scientifique
Synthesis and Medicinal Properties
- A study by Küçükgüzel et al. (2013) reported the synthesis of novel derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Their research highlighted a compound with significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. Some derivatives also displayed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Corrosion Inhibition Studies
- Research by Yadav et al. (2013) explored benzimidazole derivatives as corrosion inhibitors for mild steel in HCl. They found the inhibition efficiency of these inhibitors increased with concentration and adhered to the Langmuir adsorption isotherm (Yadav et al., 2013).
Crystal Structure Analysis
- Yu et al. (2004) conducted an X-ray crystallography study to determine the crystal structure of a similar compound, aiding in understanding its chemical properties and potential applications (Yu et al., 2004).
Anticancer Activity
- Salahuddin et al. (2014) examined derivatives for in vitro anticancer evaluation, finding specific compounds to be active against breast cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer treatment research (Salahuddin et al., 2014).
Tuberculostatic Activity
- Research by Shchegol'kov et al. (2013) identified a compound formed through alkylation of 2-(trifluoromethyl)-1H-benzimidazole which exhibited moderate tuberculostatic activity, indicating its potential use in tuberculosis treatment (Shchegol'kov et al., 2013).
Antimicrobial Activity
- A study by Salahuddin et al. (2017) on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).
Molecular Modeling in Antimicrobial Research
- Bassyouni et al. (2012) performed molecular modeling to understand the antimicrobial activity of benzimidazole derivatives, revealing that some compounds were effective against pathogenic bacterial strains, illustrating the significance of computational approaches in drug discovery (Bassyouni et al., 2012).
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-12(2)14-9-8-13(3)10-17(14)27-18(26)11-25-16-7-5-4-6-15(16)24-19(25)20(21,22)23/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPQEOWHIFTJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

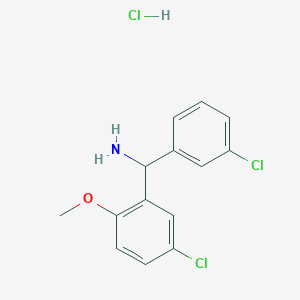
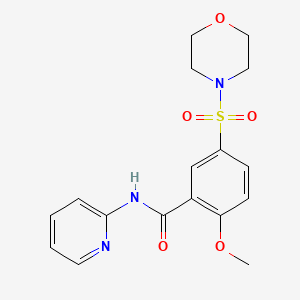

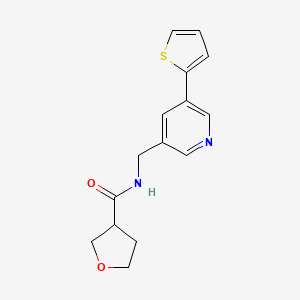
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
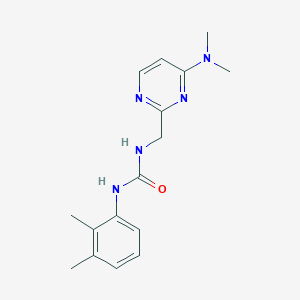
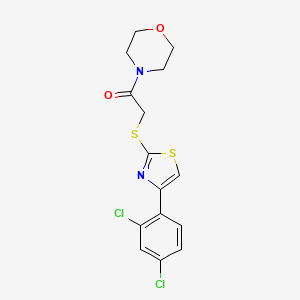
![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)
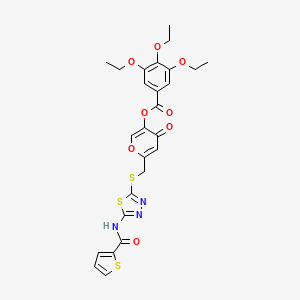
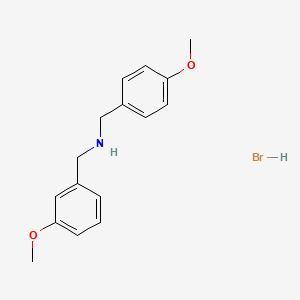
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
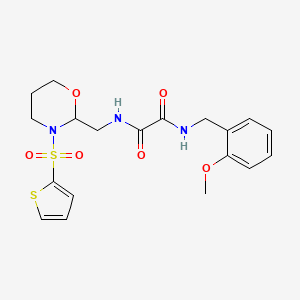
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B3000773.png)